![molecular formula C34H37N5O6S B13428441 4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13428441.png)
4'-Methoxy-N,N-dimethyl-3'-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1'-biphenyl]-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide is a complex organic compound with a multifaceted structure. This compound is characterized by its biphenyl core, which is substituted with various functional groups, including methoxy, dimethylamino, and sulfonyl groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the biphenyl core, followed by the introduction of the various substituents through a series of reactions such as nitration, reduction, and sulfonation. Each step must be carefully controlled to ensure the correct placement of functional groups and to avoid unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help to increase yield and reduce production costs. Safety measures are also crucial, given the potential hazards associated with some of the reagents and reaction conditions.
化学反应分析
Types of Reactions
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and dimethylamino groups can be oxidized under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of nitro groups results in the corresponding amines.
科学研究应用
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials due to its stability and reactivity.
作用机制
The mechanism by which 4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific proteins or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key regulatory proteins and signaling pathways.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound shares the methoxy and phenyl groups but lacks the complex biphenyl structure and additional substituents.
N,N-Dimethyltryptamine: Similar in having dimethylamino groups but differs significantly in overall structure and function.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Shares some structural features but is simpler and lacks the sulfonyl and carboxamide groups.
Uniqueness
4’-Methoxy-N,N-dimethyl-3’-[[[3-[[2-[(3-(dimethylcarbamoyl)benzoyl)amino]ethyl]amino]phenyl]amino]sulfonyl]-[1,1’-biphenyl]-3-carboxamide stands out due to its complex structure, which imparts unique chemical and physical properties
属性
分子式 |
C34H37N5O6S |
|---|---|
分子量 |
643.8 g/mol |
IUPAC 名称 |
1-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C34H37N5O6S/c1-38(2)33(41)26-11-6-9-23(19-26)24-15-16-30(45-5)31(21-24)46(43,44)37-29-14-8-13-28(22-29)35-17-18-36-32(40)25-10-7-12-27(20-25)34(42)39(3)4/h6-16,19-22,35,37H,17-18H2,1-5H3,(H,36,40) |
InChI 键 |
DQVQLSZHQIKBAV-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC(=C3)NCCNC(=O)C4=CC(=CC=C4)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


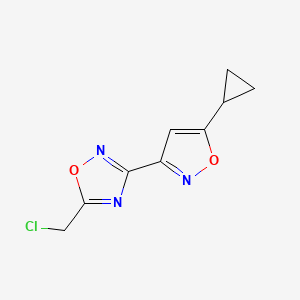
![N-(2-(Phenylthio)phenyl)dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B13428370.png)
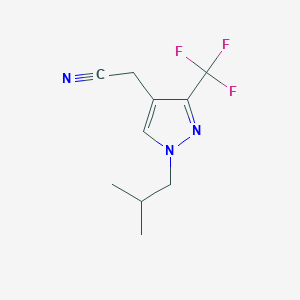
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13428386.png)

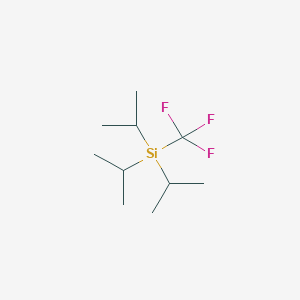
![(1S,2R,3S)-9-(2-amino-2-oxoethyl)-3-[(1R)-1-hydroxyethyl]-4-oxo-5,9-diazatricyclo[5.4.0.02,5]undec-6-ene-6-carboxylic acid](/img/structure/B13428392.png)
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
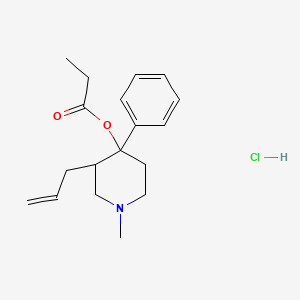
![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
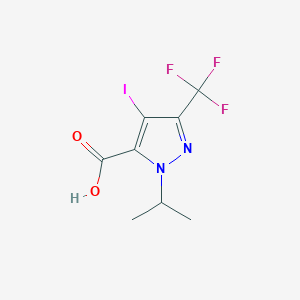
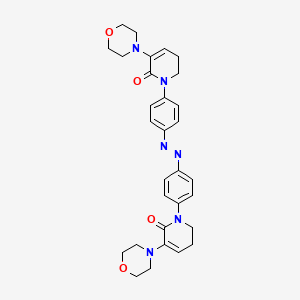
![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
